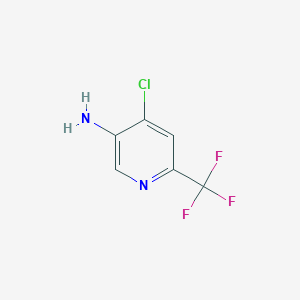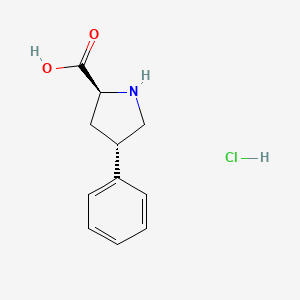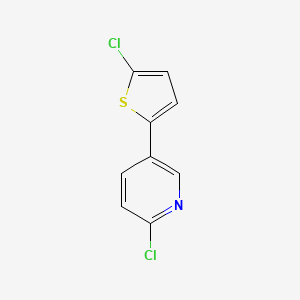![molecular formula C12H17NO4S B1422426 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266524-95-1](/img/structure/B1422426.png)
4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266524-95-1. Its molecular formula is C12H17NO4S and it has a molecular weight of 271.34 . The compound is also known by its IUPAC name, 4-(N-(m-tolyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Scientific Research Applications
Chemical Synthesis and Molecular Properties
- 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid is used as a pivotal intermediate in the synthesis of 5-substituted indolizidines. These compounds, containing alkyl substituents in various patterns, are derived from the remote dianion of this compound (Kiddle, Green, & Thompson, 1995).
Biocatalysis and Drug Metabolism
- This compound has been involved in studies of biocatalysis for drug metabolism. An example is the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using a microbial-based surrogate biocatalytic system (Zmijewski et al., 2006).
Antimicrobial Activity
- Derivatives of this compound, such as acylhydrazones, have been synthesized and evaluated for their antimicrobial activity. Certain compounds exhibited significant activity against gram-positive bacteria and methicillin-resistant Staphylococcus aureus (Tatar et al., 2016).
Chemical Synthesis of Heterocyclic Compounds
- The compound is also used in the synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, which showed notable antimicrobial activity. This synthesis involved novel cyclization techniques and resulted in compounds with significant Minimum Inhibitory Concentration (MIC) values (Zareef, Iqbal, & Arfan, 2008).
Molecular Docking and Structural Studies
- It has been used in molecular docking and structural studies, where its derivatives were analyzed for potential biological activities. This includes investigations into the noncovalent interactions in molecules, which have implications for pharmacological research (Vanasundari et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(3-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKTZNKEJUVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)


![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)





